N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
CAS No.: 774556-71-7
Cat. No.: VC21302560
Molecular Formula: C11H15NS
Molecular Weight: 193.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine - 774556-71-7](/images/no_structure.jpg)
Specification
CAS No. | 774556-71-7 |
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Molecular Formula | C11H15NS |
Molecular Weight | 193.31 g/mol |
IUPAC Name | N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine |
Standard InChI | InChI=1S/C11H15NS/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 |
Standard InChI Key | IGTPZGXOHNYESV-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CNC2CC2 |
Canonical SMILES | CSC1=CC=C(C=C1)CNC2CC2 |
Introduction
Chemical Identity and Nomenclature
Basic Identification
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine represents a specialized chemical entity with several identifiers in scientific databases. The compound is characterized by a cyclopropane ring connected to an amine group, which is further linked to a 4-methylsulfanylphenyl moiety through a methylene bridge.
Chemical Identifiers
The compound is registered with several chemical identifiers that facilitate its unambiguous identification in scientific literature and databases. These identifiers are presented in Table 1.
Table 1: Chemical Identifiers of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Identifier Type | Value |
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CAS Registry Number | 774556-71-7 |
Molecular Formula | C₁₁H₁₅NS |
Molecular Weight | 193.31 g/mol |
InChI | InChI=1S/C11H15NS/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 |
InChIKey | IGTPZGXOHNYESV-UHFFFAOYSA-N |
Canonical SMILES | CSc1ccc(cc1)CNC1CC1 |
Structural Characteristics
Molecular Structure
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine exhibits a complex structure comprising three key structural components:
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A cyclopropane ring (three-membered carbon ring)
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A secondary amine (NH) connecting the cyclopropane to the benzyl group
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A 4-methylsulfanylphenyl group (also known as 4-methylthiophenyl)
The spatial arrangement of these components contributes to the compound's unique chemical reactivity and potential biological interactions.
Structural Features
The cyclopropane ring is a strained three-membered ring system that contributes significant reactivity to the molecule. The ring strain energy of cyclopropane (approximately 27.5 kcal/mol) creates a geometry where carbon atoms are forced into an unusually acute bond angle of 60°, deviating significantly from the ideal tetrahedral angle of 109.5°.
The methylsulfanyl (or methylthio) group attached to the para position of the phenyl ring introduces specific electronic properties that influence the compound's reactivity and potential biological interactions. The sulfur atom contributes to the molecule's lipophilicity and can participate in hydrogen bonding as an acceptor .
Physical and Chemical Properties
Physical Properties
The physical properties of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine are summarized in Table 2.
Table 2: Physical Properties of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Property | Value |
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Physical State | Solid (predicted) |
Molecular Weight | 193.31 g/mol |
Melting Point | Data not available |
Boiling Point | Data not available |
Density | Data not available |
Log P (octanol-water partition coefficient) | Predicted to be lipophilic due to methylsulfanyl group |
Solubility | Likely soluble in organic solvents; limited water solubility |
Chemical Properties
The chemical properties of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine are primarily determined by its functional groups. The amine group is expected to exhibit basic properties, while the cyclopropane ring contributes significant strain energy that can influence chemical reactivity. The methylsulfanyl group adds unique sulfur chemistry to the molecule's potential interactions.
Synthesis Methods
Precursors and Reagents
Based on the proposed synthetic route, key precursors would include:
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Cyclopropanamine or a suitable protected derivative
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4-(methylsulfanyl)benzyl bromide (CAS: 38185-19-2) or an equivalent activated derivative
The reaction would likely proceed under basic conditions to facilitate the nucleophilic substitution. Potential bases could include triethylamine, potassium carbonate, or sodium hydride, depending on the specific reaction conditions.
Chemical Reactivity
Characteristic Reactions
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine can undergo various reactions typical for compounds containing amine groups, cyclopropane rings, and sulfur-containing aromatic systems. Key reaction types include:
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Oxidation Reactions: The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) .
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Reduction Reactions: The compound can undergo various reduction reactions, potentially targeting the methylsulfanyl group or modifying the amine functionality.
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Alkylation and Acylation: The secondary amine can participate in alkylation or acylation reactions to form tertiary amines or amides, respectively.
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Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under various conditions, including acid-catalyzed processes or reactions with electrophiles.
Functional Group Behavior
The secondary amine in N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine can act as a nucleophile in various reactions. At the same time, it can be protonated under acidic conditions, affecting the compound's solubility and reactivity.
The methylsulfanyl group introduces unique sulfur chemistry, potentially participating in coordination with metal ions or serving as a site for further functionalization through oxidation or other transformations.
Structural Analogs and Comparative Analysis
Related Compounds
Several compounds share structural similarities with N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine. These analogs can provide insights into the potential properties and activities of the target compound. Table 3 presents a comparative analysis of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine and selected structural analogs.
Table 3: Comparison of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine | C₁₁H₁₅NS | 193.31 | Reference compound |
N-[(4-methylphenyl)methyl]cyclopropanamine | C₁₁H₁₅N | 161.24 | Contains methyl instead of methylsulfanyl group |
2-[4-(Methylsulfanyl)phenyl]cyclopropan-1-amine | C₁₀H₁₃NS | 179.28 | Direct attachment of cyclopropane to phenyl ring |
N-[(2-methylsulfanylphenyl)methyl]cyclopropanamine | C₁₁H₁₅NS | 193.31 | Methylsulfanyl group at ortho position |
N-[(4-methylphenyl)methyl]cyclobutanamine | C₁₂H₁₇N | 175.27 | Contains cyclobutane instead of cyclopropane ring |
Structure-Property Relationships
The comparison of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine with its structural analogs reveals several important structure-property relationships:
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The methylsulfanyl group significantly increases the molecular weight compared to the methyl-substituted analog (N-[(4-methylphenyl)methyl]cyclopropanamine), potentially affecting lipophilicity and membrane permeability .
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The position of the methylsulfanyl group (para vs. ortho) can influence the electronic distribution within the molecule, potentially affecting its reactivity and binding properties .
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The cyclopropane ring contributes unique strain energy and geometric constraints that distinguish these compounds from their cyclobutane analogs, potentially leading to different biological activities .
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the cyclopropane ring (typically 0-1 ppm for protons), the methylene bridge, the aromatic protons, and the methylsulfanyl group.
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Mass Spectrometry: Would typically show a molecular ion peak at m/z 193, corresponding to the molecular weight, along with fragmentation patterns characteristic of the cyclopropane ring and methylsulfanyl group.
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Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for N-H stretching (typically 3300-3500 cm⁻¹), C-H stretching in the cyclopropane ring, and C-S stretching.
Chromatographic Analysis
Chromatographic methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry could be employed for the analysis and purification of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine. These techniques would allow for the determination of purity and the identification of potential impurities or synthesis byproducts.
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